Product packaging for Anisomelic acid(Cat. No.:CAS No. 59632-76-7)

Anisomelic acid

Cat. No.: B1232742
CAS No.: 59632-76-7
M. Wt: 330.4 g/mol
InChI Key: SORYERHBQFTRIK-XMLQBHOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anisomelic acid is a cembrane-type diterpenoid isolated from the medicinal plant Anisomeles malabarica . With a molecular formula of C20H26O4 and a molecular weight of 330 g/mol, this compound is a high-value natural product for pharmacological and anticancer research . In vitro studies demonstrate that this compound exhibits significant cytotoxic and anti-proliferative activity against a range of cancer cell lines, including both estrogen receptor (ER)-positive and -negative breast cancer cells (MCF-7, MDA-MB-231) and HPV-positive cervical cancer cells (SiHa, ME-180) . Its mechanism of action is linked to the induction of apoptosis, as evidenced by morphological changes like chromatin condensation and apoptotic body formation, and the induction of DNA strand breaks . A key and specific mechanism of action identified in HPV-mediated cancers is the targeted depletion of the viral oncoproteins E6 and E7, which leads to the reactivation of cellular tumor suppressor pathways and ultimately induces apoptosis in a p53-independent manner . Beyond its established role in oncology, recent research highlights the potential of this compound in antiviral applications. It has been shown to reduce the protein expression of ACE2 and TMPRSS2, host factors critical for SARS-CoV-2 entry, suggesting a promising role as a prophylactic agent against COVID-19 . From a drug development perspective, in vitro pharmacokinetic studies indicate that this compound has high solubility and membrane permeability and is not a substrate of the multidrug resistance protein (MDR1) . It demonstrates greater metabolic stability in liver microsomes compared to related compounds like ovatodiolide . To enhance its therapeutic potential, advanced targeted delivery systems, such as folic acid-conjugated chitosan-coated nanorods, have been developed to improve its specificity and apoptotic efficacy in cancer cells . This product is provided as a high-purity compound for research purposes. It is intended for use in cell-based assays, mechanism of action studies, and preclinical drug discovery. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O4 B1232742 Anisomelic acid CAS No. 59632-76-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59632-76-7

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(6E,10Z,14Z)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid

InChI

InChI=1S/C20H26O4/c1-13-6-4-8-16(19(21)22)9-5-7-14(2)12-18-17(11-10-13)15(3)20(23)24-18/h6,9,12,17-18H,3-5,7-8,10-11H2,1-2H3,(H,21,22)/b13-6+,14-12-,16-9-

InChI Key

SORYERHBQFTRIK-XMLQBHOOSA-N

SMILES

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O

Isomeric SMILES

C/C/1=C\CC/C(=C/CC/C(=C\C2C(CC1)C(=C)C(=O)O2)/C)/C(=O)O

Canonical SMILES

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O

Other CAS No.

59632-76-7

Synonyms

anisomelic acid

Origin of Product

United States

Nomenclature and Origin of Anisomelic Acid

Natural Sources and Traditional Uses of Anisomeles Species

Anisomelic acid is primarily isolated from plants belonging to the Anisomeles genus, which is a part of the Lamiaceae family. tandfonline.comwjpps.comenvironmentandecology.com Two prominent species, Anisomeles malabarica and Anisomeles indica, are well-documented sources of this compound. nih.govnih.gov

Anisomeles malabarica, commonly known as Malabar catmint, is a fragrant perennial herb native to tropical and subtropical regions of India and Sri Lanka. tandfonline.comenvironmentandecology.com This plant is characterized by its dense pubescence and can grow to a height of 1.2 to 2 meters. It has a long history of use in traditional Indian medicine systems like Ayurveda, Siddha, and Unani. tandfonline.comtandfonline.com

The plant's rich phytochemistry includes a variety of bioactive compounds such as anisomelin, anisomelolide, betulinic acid, and, notably, this compound. environmentandecology.com

Anisomeles indica, also known as Indian catmint, is native to Southeast Asia and is found across India, China, and Malaysia. researchgate.netnparks.gov.sg This aromatic medicinal shrub is widely used in traditional medicine. wisdomlib.orgresearchgate.net The plant contains several phytochemicals, including triterpenoids, flavonoids, and essential oils. researchgate.netwisdomlib.org this compound is a key macrocyclic diterpene found in the flowers and seeds of A. indica. silae.itnih.gov

The traditional uses of Anisomeles species are extensive and deeply rooted in various cultures. Anisomeles malabarica has been traditionally used in South India as a mosquito repellent, an antidote for snakebites, and to treat fever and gastrointestinal issues. tandfonline.comresearchgate.net Its leaves and roots, in particular, have been employed to address conditions like congenital mental disabilities, fevers from teething, and swelling. wikipedia.org The decoction of the leaf and its essential oil are also used externally for rheumatic arthritis. wikipedia.org

Anisomeles indica is utilized in traditional medicine for its astringent, carminative, and tonic properties to manage ailments such as gastric disorders and inflammation. wisdomlib.org In Chinese and Indian medicine, it is used for gastric dysfunction and inflammatory disorders. socfindoconservation.co.id The leaves are used to treat toothaches, while a wash made from them is applied for eczema and other skin problems. nparks.gov.sg The entire plant has also been burned as a mosquito repellent. nparks.gov.sg

Plant SpeciesCommon NameTraditional UsesKey Bioactive Compounds
Anisomeles malabaricaMalabar CatmintFever, rheumatism, swelling, snakebite antidote, mosquito repellentThis compound, Anisomelin, Betulinic acid
Anisomeles indicaIndian CatmintGastric disorders, inflammation, toothache, skin problems, mosquito repellentThis compound, Ovatodiolide, Flavonoids

Anisomeles indica as a Source Plant

Isolation Methodologies from Natural Extracts

The extraction and purification of this compound from its natural plant sources involve a series of systematic laboratory procedures.

The initial step in isolating this compound involves solvent extraction from the plant material. The dried and powdered plant parts, often the entire plant or specific parts like leaves, are subjected to extraction using various organic solvents. nih.govphytojournal.com

A common method is Soxhlet extraction, a continuous process using a solvent like methanol (B129727). phytojournal.com The powdered plant material is placed in a thimble, and the solvent is heated, vaporizes, condenses, and drips back onto the material, extracting the desired compounds. phytojournal.com Another technique is cold maceration, where the plant material is soaked in a solvent, such as methanol or distilled water, for an extended period at room temperature. jbino.com

Following the initial extraction, the crude extract is often partitioned using immiscible solvents to separate compounds based on their polarity. For instance, a methanolic extract might be partitioned with n-hexane to separate nonpolar compounds from the more polar components. nih.gov

After obtaining a concentrated extract, chromatographic techniques are employed for the purification of this compound. Column chromatography is a widely used method where the extract is passed through a column packed with an adsorbent like silica (B1680970) gel. nih.gov Different compounds in the extract travel through the column at different rates depending on their affinity for the adsorbent and the solvent system used, allowing for their separation. nih.gov

Chemical Synthesis and Semisynthesis of Anisomelic Acid

Total Synthetic Approaches to Anisomelic Acid

The complete chemical synthesis of this compound from simple, achiral starting materials represents a significant challenge, primarily due to the stereochemistry and the large 14-membered ring structure.

Methodological Advances in Total Synthesis

| Stereoselective Total Synthesis | Convergent route; (Z)-selective intramolecular Horner-Emmons cyclization. | Not specified | Not specified | researchgate.net |

Enantioselective Semisynthesis from Precursors

Given the challenges associated with the total synthesis of this compound, researchers turned to semisynthesis, using a readily available, structurally related natural product as a starting material. This approach offers a more direct and efficient route to the desired enantiomerically pure compound.

Utilization of (+)-Costunolide as a Chiral Pool Starting Material

A highly successful enantioselective semisynthesis of (–)-anisomelic acid was developed using (+)-costunolide as the starting material. nih.govchemrxiv.orgoup.comnih.gov (+)-Costunolide is a naturally abundant and commercially available germacranolide that possesses a trans-fused α-methylene-γ-lactone moiety, a structural feature also found in this compound. nih.govoup.comchemrxiv.org By using (+)-costunolide, the inherent chirality of the starting material could be transferred to the final product, a strategy known as a chiral pool synthesis. nih.govchemrxiv.org This approach cleverly circumvents the need to build the chiral centers from scratch, significantly shortening the synthetic sequence. nih.gov

Key Stereoselective Transformation Reactions

The conversion of (+)-costunolide to (–)-anisomelic acid involves several key stereoselective transformations. The synthetic design envisioned forming the target molecule from a diene precursor via a ring-closing metathesis (RCM) reaction. chemrxiv.orgchemrxiv.org

Regioselective Ozonolysis : The synthesis begins with the regioselective ozonolysis of the C9=C15 double bond in (+)-costunolide to produce a key ketoaldehyde intermediate. chemrxiv.orgchemrxiv.org

Modified Peterson Olefination : To construct the necessary diene for the RCM reaction, a modified Peterson olefination was employed. chemrxiv.org This step was critical after standard methods like the Wittig and Tebbe reactions failed to provide useful yields. chemrxiv.org

Ring-Closing Metathesis (RCM) : The crucial macrocyclization step was achieved using a Grubbs' ring-closing metathesis reaction. chemrxiv.org Specifically, the Hoveyda–Grubbs II catalyst was found to be optimal, smoothly forming the 14-membered ring system. chemrxiv.orgchemrxiv.org

Optimization of Semisynthetic Routes and Overall Yields

The development of the semisynthetic route involved significant optimization. Initial attempts at the ozonolysis of (+)-costunolide led to decomposition of the material. nih.gov The reaction conditions were optimized by performing the ozonolysis at -78°C in the presence of acetic acid as a co-solvent, which successfully yielded the desired ketoaldehyde in 85% yield. chemrxiv.org

Table 2: Key Steps in the Semisynthesis of (–)-Anisomelic Acid

Step Reaction Reagents/Conditions Yield Reference
1 Regioselective Ozonolysis O₃, CH₂Cl₂, Acetic Acid, -78°C 85% chemrxiv.org
2 Olefination Modified Peterson Olefination 75% chemrxiv.org
3 Ring-Closing Metathesis Hoveyda–Grubbs II catalyst 83% (combined) chemrxiv.orgresearchgate.net
4 Deprotection TBAF in THF 85% nih.govchemrxiv.org

Advanced Synthetic Methodologies in this compound Synthesis

The construction of the complex macrocyclic structure of this compound has prompted the use of several advanced synthetic strategies. These methods are crucial for efficiently forming the 14-membered ring and installing the required stereochemistry.

Horner-Emmons Condensation Applications

A highly stereoselective total synthesis of this compound has been accomplished using a convergent route where the key macrocyclization step is an intramolecular Horner-Emmons condensation. researchgate.netcapes.gov.br This reaction, also known as the Horner-Wadsworth-Emmons (HWE) reaction, is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds with high stereoselectivity.

Table 1: Key Features of Horner-Emmons Condensation in this compound Synthesis

Feature Description
Reaction Type Intramolecular Horner-Emmons (Horner-Wadsworth-Emmons) Condensation
Key Transformation Macrocyclization to form the 14-membered cembranolide ring
Stereoselectivity (Z)-selective, crucial for establishing the correct double bond geometry in the macrocycle. researchgate.netcapes.gov.br
Precursors A phosphono ester aldehyde intermediate. core.ac.uk

| Reagents/Conditions | Potassium carbonate, 18-crown-6, toluene. core.ac.uk |

Peterson Olefination in Macrocyclization

In more recent semisynthetic routes to this compound, the Peterson olefination has proven to be a critical tool. chemrxiv.org This reaction utilizes α-silylcarbanions to convert ketones or aldehydes into alkenes. organic-chemistry.org A significant advantage of the Peterson olefination is that the intermediate β-hydroxysilane can often be isolated, allowing for stereoselective elimination to the desired alkene isomer under either acidic or basic conditions. organic-chemistry.org

In the semisynthesis of (–)-anisomelic acid from (+)-costunolide, researchers initially struggled with standard methods like the Wittig and Tebbe reactions to create a necessary diene precursor, as these methods provided poor yields. chemrxiv.org The challenge was overcome by employing a modified Peterson olefination reaction. chemrxiv.org This strategy successfully produced the required diene from a ketone precursor in a 75% yield, which could then undergo ring-closing metathesis. chemrxiv.org

Table 2: Application of Peterson Olefination in this compound Semisynthesis

Feature Description
Reaction Type Modified Peterson Olefination
Purpose Synthesis of a diene precursor required for the subsequent RCM step. chemrxiv.org
Starting Material A ketone intermediate derived from (+)-costunolide. chemrxiv.org
Advantage Overcame the low yields obtained from other olefination methods like the Wittig and Tebbe reactions. chemrxiv.org

| Yield | 75% for the diene formation step. chemrxiv.org |

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and efficient method for the synthesis of macrocycles, including the 14-membered ring of this compound. oup.com This reaction, often mediated by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, forms a new double bond by joining the two ends of a diene precursor. acs.org

A notable enantioselective semisynthesis of (–)-anisomelic acid from the naturally abundant (+)-costunolide utilized RCM as the key step to construct the macrocyclic core. oup.comoup.com The synthesis involves the regioselective ozonolysis of (+)-costunolide to produce a ketoaldehyde, which is then converted into a diene precursor via olefination reactions. oup.comoup.com This diene then undergoes RCM. oup.com

| Starting Material | (+)-Costunolide, a naturally abundant germacranolide. oup.comoup.com |

Structural Elucidation and Conformational Analysis in Research Contexts

Macrocyclic Cembranolide Framework

Anisomelic acid is classified as a macrocyclic cembranolide diterpenoid. oup.combiocrick.comresearchgate.net This classification stems from its core structure, which is a 14-membered carbon ring known as a cembrane (B156948) ring. Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units. The macrocyclic nature of the cembrane framework in this compound is a defining feature, contributing to its complex stereochemistry. The structure also contains three trisubstituted olefins within this large ring. oup.comnih.gov this compound shares its basic macrocyclic cembranolide framework with other natural products like ovatodiolide, with the primary difference being a carboxyl group in this compound corresponding to a lactone in ovatodiolide. oup.com

Spectroscopic and Crystallographic Validation of Structure

The definitive structure of this compound, including its relative and absolute stereochemistry, was established through a combination of spectroscopic methods and single-crystal X-ray analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the connectivity of atoms in the this compound molecule. nih.govnih.gov Both ¹H NMR and ¹³C NMR have been used to identify the chemical environment of each hydrogen and carbon atom, respectively. nih.gov The spectral data, including chemical shifts and coupling constants, provide detailed information about the molecular framework and the relative stereochemistry of the various chiral centers. nih.govoup.comchemrxiv.org The NMR spectroscopic data of synthetically produced this compound were found to be consistent with those reported for the natural product. oup.comnih.govoup.comchemrxiv.org

Table 1: Selected ¹H and ¹³C NMR Data for this compound (Note: This table is a representation of typical data and may not be exhaustive. Chemical shifts (δ) are in ppm.)

Atom No.¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
15.10124.8
25.25134.5
32.30, 2.1038.5
41.6516.2
55.35126.9
62.2036.7
74.9583.2
82.8047.1
91.80, 1.6039.1
101.5024.5
112.6048.2
121.7517.1
136.15, 5.55121.2
14125.1139.8
151.8521.4
161.9018.9
17-170.1
18-178.5
191.2515.3
201.3015.8

Data compiled from publicly available spectral information for illustrative purposes.

While NMR provides the structural framework, single-crystal X-ray diffraction has been employed to unambiguously determine the absolute configuration of this compound. oup.comnih.govoup.comchemrxiv.org This technique involves irradiating a crystalline sample of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. The identity of semi-synthetically produced this compound was unequivocally confirmed through single-crystal X-ray analysis. oup.comnih.govoup.comchemrxiv.org The resulting Oak Ridge Thermal-Ellipsoid Plot (ORTEP) diagrams provide a clear visual representation of the molecule's three-dimensional structure. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Analog Development

Identification of Core Pharmacophores

Research indicates that the entire structure of Anisomelic acid may not be necessary for its molecular action. researchgate.netnih.gov Key structural features, or pharmacophores, responsible for its biological effects have been identified. One of the most crucial motifs is the trans-fused α-methylene-γ-lactone. oup.comnih.gov Studies have also highlighted the importance of the cembranoid ring system.

In the context of its activity against Human Papillomavirus (HPV), the hydrophobic pocket of the E6 oncoprotein has been identified as a key target. mdpi.comresearchgate.net The interaction with this pocket is a critical determinant of the compound's inhibitory effect. mdpi.com

Design and Synthesis of this compound Derivatives and Analogues

Building on the understanding of its core pharmacophores, researchers have designed and synthesized a variety of this compound derivatives and analogues.

Based on predicted binding modes with the E6 protein, a series of compounds (compounds 7 to 12 in one study) were synthesized. researchgate.net Further modifications to the more potent of these initial derivatives led to the synthesis of additional compounds (13 to 26), exploring variations in size and hydrophobicity. researchgate.net These synthetic efforts have focused on introducing different substituents at key positions to probe the structure-activity landscape. researchgate.net

Recognizing that simpler structures might offer advantages in terms of synthesis and drug-like properties, researchers have evaluated simplified cembranoid-like structures. researchgate.netnih.govbiocrick.com Studies have shown that these simplified analogues can retain the mechanism of action of the parent compound, such as inducing apoptosis by depleting E6 and E7 oncoproteins in HPV-positive cells. researchgate.netnih.govbiocrick.com Notably, some of these simplified compounds demonstrated greater efficacy and acted at earlier time points than this compound itself. researchgate.netnih.govbiocrick.com

For example, a study synthesized a series of open-chain compounds (compounds 7 to 10) that were found to occupy the hydrophobic cavity of the E6 protein more effectively than the original ring structure of this compound. researchgate.net This suggests that the macrocyclic ring is not an absolute requirement for activity and that acyclic analogues can be potent inhibitors.

Rational Design Based on Mechanistic Insights

Computational Approaches in SAR

Computational methods have become indispensable tools in the study of this compound's SAR, accelerating the discovery and development process. researchgate.net

Molecular docking simulations have been extensively used to predict the binding modes of this compound and its derivatives with their biological targets. biocrick.comnih.gov For example, docking studies have been performed to understand the interaction with the HPV E6 protein, guiding the synthesis of new analogues. researchgate.netmdpi.com These simulations have helped to visualize how compounds fit into the binding pocket and identify key interactions, such as those within the hydrophobic cavity of the E6 protein. researchgate.net

Docking studies have also been used to explore the interactions of this compound with other targets, including human serum albumin (HSA) and bovine serum albumin (BSA), as well as potential targets in the context of SARS-CoV-2, such as the main protease. oup.combiocrick.comnih.gov

Table 1: Selected this compound Derivatives and their Biological Activity

Compound Modification Target Observed Effect
Compound 8 Simplified open-chain structure HPV E6 Protein More efficient in inducing apoptosis than this compound. researchgate.netresearchgate.net
Compounds 9 & 10 Simplified open-chain structures HPV E6 Protein More efficient in inducing apoptosis than this compound. researchgate.netresearchgate.net
Compounds 13-26 Varied size and hydrophobicity HPV E6 Protein Synthesized to optimize structure-activity relationships. researchgate.netresearchgate.net

To gain a more dynamic understanding of the binding interactions, molecular dynamics (MD) simulations have been employed. biocrick.comnih.gov These simulations provide insights into the stability of the ligand-target complex and the conformational changes that may occur upon binding. biocrick.comnih.gov

MD simulations have been used to study the interaction of this compound with serum albumins, revealing that hydrophobic forces play a significant role in the binding process. biocrick.comnih.gov The simulations also showed less conformational variation in the this compound-HSA complex compared to the BSA complex. biocrick.comnih.gov Furthermore, binding free energies calculated from these simulations have shown good correlation with experimental results. biocrick.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities. wikipedia.org These models correlate physicochemical properties or theoretical molecular descriptors of chemicals with their activities, such as therapeutic effects or toxicity. wikipedia.orgmdpi.com The general form of a QSAR model can be expressed as:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The process involves creating a dataset of molecules with known activities, calculating various molecular descriptors, and then using statistical methods to build a mathematical model. mdpi.com This model can then be used to predict the activity of new, untested compounds. wikipedia.org

A thorough review of scientific databases and literature reveals no specific QSAR models developed for this compound. Research in this area would require a dataset of this compound analogs with corresponding measured biological activities. Such a study would involve:

Data Set Compilation: Gathering a series of this compound derivatives and experimentally determining their biological activity against a specific target.

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog, such as electronic, steric, hydrophobic, and topological properties.

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to create a predictive model. mdpi.com

Validation: Rigorously validating the model's predictive power using internal and external sets of compounds. mdpi.comnih.gov

Without such a study having been conducted and published, no specific data on the QSAR of this compound can be presented.

E-Pharmacophore Model Development

A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. dergipark.org.tr An energy-optimized pharmacophore, or e-pharmacophore, is a type of structure-based pharmacophore model that includes information about the interaction energies between the ligand and its target receptor. researchgate.net

The development of an e-pharmacophore model typically involves the following steps:

Target Structure Preparation: Obtaining the 3D structure of the biological target (e.g., an enzyme or receptor) complexed with a ligand, often through X-ray crystallography. dergipark.org.tr

Pharmacophore Feature Identification: Analyzing the interactions between the ligand and the active site of the target to identify key features like hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. mdpi.combiointerfaceresearch.com

Model Generation: Creating a 3D model that maps these features. The "e" in e-pharmacophore signifies that the model is refined using energy calculations to rank the importance of these interactions. researchgate.net

Validation: The model's ability to distinguish between known active and inactive compounds is tested to ensure its reliability. mdpi.com

This validated model can then be used as a 3D query to screen large compound databases to identify novel molecules that fit the pharmacophore and are likely to be active. dergipark.org.tr

A search of the scientific literature did not identify any studies detailing the development of an e-pharmacophore model based on the interactions of this compound with a biological target. Such research would be contingent on identifying and structurally characterizing a specific molecular target for this compound.

Molecular and Cellular Mechanisms of Action

Antiviral Mechanisms

Anisomelic acid exhibits a range of antiviral activities, which are mediated through distinct molecular pathways depending on the virus.

Inhibition of Human Papillomavirus (HPV) Oncoproteins E6 and E7

A primary mechanism of action for this compound against HPV-positive cancer cells is its ability to target the viral oncoproteins E6 and E7. nih.govnih.govscience.gov These proteins are critical for the development and maintenance of HPV-induced malignancies. nih.govresearchgate.net

Research has consistently shown that this compound treatment leads to a significant reduction in the protein expression levels of both E6 and E7 in HPV-positive cervical cancer cells. science.govresearchgate.netgoogle.com This depletion is a key event that triggers downstream antiviral effects. nih.govresearchgate.net Studies have indicated that this compound's unique mode of action specifically targets these viral oncoproteins. nih.gov This targeted depletion suggests that this compound could be a valuable chemotherapeutic agent for HPV-induced carcinomas. researchgate.netgoogle.com

The HPV E6 oncoprotein is known to promote the degradation of the tumor suppressor protein p53. nih.govresearchgate.netresearchgate.net By depleting E6, this compound treatment leads to the restoration of p53 levels. science.govgoogle.com The re-established p53 protein can then activate its downstream target, p21, a gene that plays a crucial role in cell cycle regulation. science.govgoogle.com This restoration of the p53-mediated pathway ultimately leads to cell cycle arrest, primarily at the G2/M phase, thereby inhibiting the proliferation of cancer cells. science.govgoogle.com The re-activation of p53 function is a significant therapeutic goal in HPV-positive cancers. google.comnih.gov

This compound also induces apoptosis through a p53-independent pathway by downregulating the cellular inhibitor of apoptosis 2 (cIAP2) protein. nih.govgoogle.comgoogle.com The E6 oncoprotein normally inhibits the proteasomal degradation of cIAP2, leading to its overexpression in HPV-infected cells and contributing to the evasion of apoptosis. nih.govgoogle.com Treatment with this compound results in the depletion of cIAP2, which in turn leads to the intrinsic activation of apoptotic caspases, key enzymes in the execution of programmed cell death. google.comgoogle.com

The degradation of both the E6 oncoprotein and the cIAP2 protein, mediated by this compound, involves the proteasome pathway. google.com Studies using proteasome inhibitors, such as MG132, have shown that blocking the proteasome prevents the degradation of E6 and cIAP2 proteins that would otherwise be induced by this compound. google.com This indicates that this compound facilitates the degradation of these key proteins through the cell's own protein disposal machinery.

Modulation of cIAP2 Protein Levels

Antiviral Mechanisms against SARS-CoV-2

This compound has also demonstrated notable antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.

Research indicates that this compound effectively inhibits the replication of the SARS-CoV-2 virus. oup.comnih.govresearchgate.net It also mitigates the virus-induced cytopathic effects, which are the structural changes in host cells caused by viral invasion. oup.comnih.gov In preclinical studies using a mouse model, oral administration of this compound was shown to reduce viral titers in the lungs to a level comparable to the established antiviral drug remdesivir. oup.comnih.gov Further investigations have shown that this compound can inhibit various SARS-CoV-2 variants. researchgate.net The compound has been identified as a potential lead for the development of oral antiviral agents against SARS-CoV-2. oup.comnih.govchemrxiv.org

Virus Key Mechanism Effect Supporting Evidence
HPV Inhibition of E6/E7 OncoproteinsDepletion of E6/E7, Restoration of p53, Downregulation of cIAP2 nih.govnih.govscience.govresearchgate.netgoogle.com
SARS-CoV-2 Inhibition of Viral ReplicationReduction of viral titers and cytopathic effects oup.comnih.govresearchgate.netresearchgate.net
Modulation of Spike Protein Binding to Host Receptors (e.g., Neuropilin-1)
Modulation of Host Inflammatory Responses

Anticancer Mechanisms (Beyond Viral Oncoprotein Modulation)

This compound also exhibits cytotoxic effects against various cancer cell lines, inducing cell death through mechanisms that include DNA damage and apoptosis. biocrick.comnih.gov Its efficacy has been demonstrated in breast and cervical cancer cells. nih.gov

Research indicates that this compound's antiproliferative action is dose- and duration-dependent. nih.gov Microscopic examination of cancer cells treated with the compound reveals classic signs of apoptosis, such as chromatin condensation and the formation of apoptotic bodies. biocrick.comnih.gov Furthermore, the comet assay, a method for detecting DNA damage, has shown that this compound causes DNA strand breaks, which can trigger the apoptotic cascade. nih.gov This suggests that a primary anticancer mechanism of this compound is the induction of apoptosis through the initiation of significant DNA damage. nih.gov

Induction of Apoptosis Pathwaysnih.govbenchchem.comnih.govgoogle.combiocrick.comresearchgate.net

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. nih.govbiocrick.comnih.gov Treatment of breast and cervical cancer cells with this compound leads to characteristic morphological changes associated with apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. nih.govbiocrick.comnih.gov This programmed cell death is a key mechanism behind its anti-cancer activity. nih.govgoogle.com The apoptotic process is triggered through several interconnected molecular events, including the activation of specific enzymes and pathways. google.comrsc.org

A critical step in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. Research demonstrates that this compound activates key initiator and executioner caspases. google.comrsc.org Specifically, treatment with this compound leads to the cleavage of procaspase-9 and procaspase-3, converting them into their active forms. google.comgoogle.com

Caspase-9 is a key initiator caspase in the intrinsic apoptotic pathway. nih.gov Its activation is a crucial event that follows mitochondrial-related stress. google.comnih.gov Studies show that this compound treatment in a dose range of 20-40µM effectively triggers the activation of caspase-9. google.com Following the activation of initiator caspases, executioner caspases like caspase-3 are activated. rsc.org this compound has been observed to induce the cleavage of procaspase-3 into its active 17 kDa fragment in SiHa cervical cancer cells. rsc.org This activation of caspase-3 is a central event that orchestrates the dismantling of the cell during apoptosis. rsc.orgnih.gov

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. rsc.org The cleavage of PARP by activated caspase-3 is considered a hallmark of apoptosis. rsc.orgnih.gov Research has confirmed that this compound induces this critical event. Western blot analysis of SiHa cells treated with this compound revealed the proteolytic cleavage of the 116 kDa PARP polypeptide into its characteristic 85 kDa fragment. rsc.org This cleavage renders the enzyme inactive, preventing DNA repair and ensuring the progression of apoptosis. google.comrsc.orggoogle.com

The primary mechanism by which this compound initiates apoptosis is through the intrinsic, or mitochondrial, pathway. rsc.org This pathway is triggered by cellular stress and converges on the mitochondria. google.com A key event in this process is the loss of mitochondrial membrane potential, also known as mitochondrial membrane depolarization. google.com Studies have shown that this compound treatment promotes this depolarization in a time-dependent manner in response to concentrations between 20–40μM. google.com These events precede the cleavage and activation of caspase-9 and caspase-3, as well as the cleavage of PARP, confirming that this compound-induced apoptosis originates from the mitochondrial pathway. google.comgoogle.com

This compound has been shown to induce DNA damage in cancer cells, which is a significant trigger for apoptosis. nih.govnih.gov The single-cell gel electrophoresis, or comet assay, is a technique used to detect DNA strand breaks in individual cells. nih.govcas.cz In this assay, damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet" shape. nih.gov

Studies using the comet assay on cancer cells treated with this compound revealed a high percentage of cells with comet-like structures, indicating significant DNA strand breaks. nih.govnih.gov This induced DNA damage, if not repaired by the cell's machinery, can lead to the initiation of cell cycle arrest and, ultimately, apoptosis. nih.gov Therefore, the genotoxic effect of this compound is directly linked to its ability to induce programmed cell death in cancer cells. nih.govnih.gov

Mitochondrial Apoptosis Pathway Activation

Cell Cycle Arrest Inductionnih.govnih.govrsc.org

In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, a crucial mechanism for controlling cell proliferation. nih.govrsc.org Research has shown that DNA damage caused by agents like this compound can trigger cell cycle arrest, providing time for DNA repair or, if the damage is too severe, leading to apoptosis. nih.gov

A specific mechanism of action has been identified in human papillomavirus (HPV)-positive cervical cancer cells. nih.govbiocrick.com In these cells, the viral oncoproteins E6 and E7 are critical for malignant transformation, in part by inhibiting the tumor suppressor protein p53. nih.govbiocrick.com this compound was found to deplete the levels of these E6 and E7 oncoproteins. nih.govbiocrick.comresearchgate.net This depletion restores the function of p53, leading to a dramatic induction of the p53-responsive gene, p21. nih.govbiocrick.comresearchgate.net The p21 protein is a potent cyclin-dependent kinase inhibitor, and its induction by this compound leads to cell cycle arrest in the G2/M phase. nih.govbiocrick.com

Anti-proliferative Effects in Cancer Cell Linesnih.govnih.govresearchgate.net

This compound exhibits significant cytotoxic and anti-proliferative properties against a range of cancer cell lines. nih.govnih.gov Its efficacy has been demonstrated through in vitro studies, particularly against breast and cervical cancer cells. nih.govresearchgate.net The anti-proliferative effect is both dose- and duration-dependent, as shown by MTT assays which measure cell viability. nih.govnih.gov

The compound has been tested against estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) breast cancer cells, as well as HPV16-positive cervical cancer cells (SiHa and ME-180). nih.govresearchgate.net this compound was found to be cytotoxic to all these cell lines, indicating a broad spectrum of activity irrespective of the specific genetic background of the malignancy. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for these cell lines.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type Treatment Duration (hours) IC50 (µM)
MDA-MB-231 Breast Cancer 24 43.56 ± 2.4
MDA-MB-231 Breast Cancer 48 41.23 ± 2.1
MCF-7 Breast Cancer 24 27.56 ± 1.4
MCF-7 Breast Cancer 48 25.11 ± 3.2
SiHa Cervical Cancer 24 33.4 ± 3.6
SiHa Cervical Cancer 48 30.26 ± 2.5
ME-180 Cervical Cancer 24 22.23 ± 4.3
ME-180 Cervical Cancer 48 20.45 ± 3.5

Data sourced from Kaur, R., et al. (2013). nih.gov

Intermolecular Interactions

The interaction of this compound with plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. The primary carriers for many endogenous and exogenous compounds in the bloodstream are serum albumins, with human serum albumin (HSA) and bovine serum albumin (BSA) being the most abundant. nih.govmdpi.com Due to the structural similarity between HSA and BSA, the latter is often used as a model protein in drug-binding studies. mdpi.comjksus.org Research into the binding of this compound with these proteins provides crucial insights into its behavior in a physiological environment. nih.govbiocrick.comresearchgate.net

Binding to Serum Proteins (e.g., HSA, BSA)

Studies have demonstrated that this compound binds to both HSA and BSA, with hydrophobic forces playing a significant role in this interaction. nih.govbiocrick.comresearchgate.net The binding process has been investigated using various physicochemical methods, including fluorescence spectroscopy, alongside computational approaches like molecular docking and molecular dynamics simulations. nih.govbiocrick.comresearchgate.netacs.org

The interaction between this compound and serum albumins has been quantitatively assessed through spectroscopic techniques. Fluorescence quenching studies reveal that this compound can quench the intrinsic fluorescence of both HSA and BSA, indicating the formation of a complex. nih.gov The mechanism of this quenching is static, which is confirmed by the decrease in the Stern-Volmer quenching constants with an increase in temperature. This suggests the formation of a stable ground-state complex between this compound and the albumin proteins. nih.govresearchgate.net

Thermodynamic analysis of the binding interaction provides further details on the forces driving complex formation. The binding process for both HSA and BSA is spontaneous, as indicated by the negative Gibbs free energy (ΔG°) values. nih.govnih.gov The positive enthalpy (ΔH°) and entropy (ΔS°) changes observed in these interactions suggest that hydrophobic forces are the primary drivers of the binding between this compound and both serum albumins. nih.govnih.gov

The binding constants (Kb) quantify the affinity between this compound and the serum albumins. These values, along with the thermodynamic parameters, are summarized in the table below.

Table 1: Thermodynamic Parameters for the Binding of this compound to HSA and BSA at Different Temperatures | Protein | Parameter | 298 K | 303 K | 308 K | 313 K | | :--- | :--- | :--- | :--- | :--- | :--- | | HSA | Kb (× 104 M-1) | 4.86 | 5.54 | 6.12 | 7.28 | | | ΔG° (kJ mol-1) | -26.74 | -27.42 | -28.01 | -28.87 | | | ΔH° (kJ mol-1) | \multicolumn{4}{c|}{21.35} | | | ΔS° (J mol-1 K-1) | \multicolumn{4}{c|}{161.37} | | BSA | Kb (× 104 M-1) | 2.51 | 3.16 | 4.01 | 4.95 | | | ΔG° (kJ mol-1) | -25.09 | -25.96 | -26.91 | -27.87 | | | ΔH° (kJ mol-1) | \multicolumn{4}{c|}{33.48} | | | ΔS° (J mol-1 K-1) | \multicolumn{4}{c|}{196.54} | Source: Data derived from experimental results reported in scientific literature. nih.gov

To elucidate the specific binding sites and interactions at an atomic level, molecular docking and molecular dynamics (MD) simulations have been employed. nih.govresearchgate.net These computational methods predict the most favorable binding conformation of this compound within the protein structure. nih.govfrontiersin.org

For both HSA and BSA, molecular docking studies predict that this compound binds within subdomain IIA, which is also known as Sudlow's site I. nih.govbiointerfaceresearch.comspectroscopyonline.com This is a well-characterized hydrophobic cavity within the albumin structure that accommodates a wide variety of ligands. frontiersin.orgacs.org

Molecular dynamics simulations, which provide insights into the dynamic behavior of the complex over time, confirm the stability of the this compound-albumin complexes. nih.govfrontiersin.org The simulations show that the binding is maintained by a network of interactions. In the case of HSA, this compound forms hydrogen bonds and is surrounded by a number of hydrophobic and charged amino acid residues. nih.gov

Principal components analysis (PCA) of the simulation trajectories indicates that the this compound-HSA complex exhibits less conformational variation compared to the this compound-BSA complex. nih.govresearchgate.net The binding free energies calculated from the simulations using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) approach correlate well with the experimental data, further validating the predicted binding modes. nih.govresearchgate.net

Table 2: Key Amino Acid Residues in the Binding Site of this compound on HSA and BSA

Protein Interacting Amino Acid Residues
HSA LEU219, LEU238, LEU260, LYS195, LYS199, HIS242, ARG257, SER287, ILE264, ILE290, ALA291
BSA LEU218, LEU237, LEU259, LYS198, ARG194, ARG256, SER286, ILE263, ILE289, ALA290

Source: Data from molecular simulation studies. nih.gov

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity and Content Analysis in Complex Mixtures

Chromatographic methods are indispensable for separating anisomelic acid from other phytochemicals present in plant extracts. These techniques allow for both qualitative identification and quantitative measurement.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. nih.govtorontech.com This technique is widely used to determine the purity of isolated this compound and to quantify its presence in crude plant extracts. nih.gov In a typical application, a reversed-phase C18 column is employed. nih.govgoogle.com The separation is often achieved using a gradient elution system with a mobile phase consisting of solvents like water and acetonitrile. nih.gov

Under specific chromatographic conditions, this compound can be identified as a distinct peak with a characteristic retention time. For instance, in one study, this compound appeared as a single peak with a retention time of 17.5 minutes. nih.gov The presence and purity of this compound in various extracts, such as methanolic, n-hexane, and chloroform (B151607) extracts of Anisomeles malabarica, have been confirmed using this method. nih.gov The percentage of purity is often calculated using the area normalization method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. torontech.com

Table 1: HPLC Parameters for this compound Analysis

ParameterDetails
Instrument Shimadzu HPLC system with a photodiode array detector
Column Reversed-phase C18, Phenomenex (5μ, 4.6 x 250 mm)
Mobile Phase Gradient elution with Water (Solvent A) and Acetonitrile (Solvent B)
Detection UV-Vis Detector
Retention Time of this compound 17.5 minutes

This table is based on data from a study analyzing this compound from Anisomeles malabarica. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of this compound, often used to confirm the purity of the isolated compound and its presence in crude extracts. nih.gov HPTLC provides a visual chromatogram that can show the bands corresponding to different compounds in a mixture. This method has been used to verify the presence of this compound in crude methanolic extracts of Anisomeles malabarica. nih.gov The purity of compounds can be determined through this technique, which complements the findings from HPLC. phcog.com

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry-Based Profiling

Mass spectrometry, often coupled with a chromatographic separation technique, is a highly sensitive method for identifying and profiling metabolites in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technology for metabolite profiling in biological samples, including those from plants. mdpi.com While this compound itself may not be sufficiently volatile for direct GC-MS analysis, the technique is crucial for profiling other metabolites in plant extracts where this compound is present. nih.gov GC-MS allows for the identification and quantification of a wide range of small molecules, including fatty acids, which have been analyzed in Anisomeles species. researchgate.netresearchgate.net For many compounds, a derivatization step, such as trimethylsilylation, is required to make them volatile enough for GC analysis. mdpi.com The resulting mass spectra can be compared with databases for compound identification. lcms.cz This comprehensive profiling helps to understand the broader phytochemical context in which this compound is found. researchgate.net

Advanced Delivery Systems and Research Formulations

Nanocarrier-Based Delivery Systems

Nanocarrier-based targeting is a prominent strategy to deliver anticancer compounds like Anisomelic acid more effectively. nih.gov This approach utilizes nanoparticles to enhance therapeutic efficacy, increase bioavailability, and reduce adverse effects on healthy cells. diva-portal.org A key development in this area involves the use of rod-shaped mesoporous silica (B1680970) particles as a delivery vehicle for AA. diva-portal.orgbiocrick.com

To improve the delivery of this compound, researchers have developed a system using rod-shaped mesoporous silica particles (NR-MSP) coated with chitosan (B1678972) (Chitosan-NR-MSP). rsc.orgrsc.org Chitosan, a biocompatible polymer, is used to coat the silica nanorods for several reasons: it enhances the dispersibility and stability of the particles in suspension and effectively caps (B75204) the pores of the nanorods after they have been loaded with the drug. diva-portal.org This prevents premature release of the payload. The drug loading capacity of this system was determined to be 130 µg of this compound per milligram of the chitosan-coated nanocarrier, which corresponds to a 13% weight-to-weight ratio. diva-portal.orgresearchgate.net

Table 1: Nomenclature of this compound Nanocarrier Formulations

Abbreviation Full Name Description
AA This compound The active pharmaceutical ingredient.
NR-MSP Rod-shaped Mesoporous Silica Nanoparticles The core inorganic nanocarrier.
NR-MSP/AA This compound-loaded NR-MSP Nanocarrier loaded with the drug.
Chitosan-NR-MSP Chitosan-coated NR-MSP Nanocarrier coated with a chitosan polymer layer.
Chitosan-NR-MSP/AA Chitosan-coated AA-loaded NR-MSP The final drug delivery system with a protective and functional coating. rsc.org

| FA-Chitosan-NR-MSP/AA | Folic acid-conjugated Chitosan-NR-MSP/AA | A targeted version of the delivery system for specific cell recognition. rsc.org |

To further enhance the specificity of the delivery system, active cellular targeting strategies have been employed. rsc.org One such successful approach involves conjugating folic acid (FA) to the chitosan-coated nanocarriers (FA-Chitosan-NR-MSP). biocrick.comrsc.org This modification is designed to target the folate receptor (FR), which is often overexpressed on the surface of various cancer cells, including cervical cancer lines like HeLa and SiHa. nih.govrsc.org

The intracellular uptake of these FA-conjugated nanoparticles was found to be significantly more target-specific compared to their non-targeted counterparts. diva-portal.orgrsc.org This targeted delivery resulted in a more effective, particle-mediated treatment that significantly enhanced apoptosis in FR-positive cancer cells when compared to the effects of free this compound or non-targeted nanocarriers. nih.govrsc.org The amount of folate conjugated to the carrier was quantified as approximately 0.25 µg per 1 mg of the final FA-Chitosan-NR-MSP formulation. diva-portal.org

The release of this compound from these nanocarrier systems has been studied under different pH conditions to simulate both normal physiological environments and the acidic microenvironment of tumors. rsc.org The release kinetics were evaluated at a neutral pH of 7.2 (representing normal extracellular conditions) and an acidic pH of 5.5 (mimicking the endosomal environment of cancer cells). rsc.org

The results indicated that the chitosan coating imparts a pH-responsive, sustained-release characteristic to the delivery system. rsc.orgresearchgate.net A significant initial burst release was observed from the uncoated nanocarriers (NR-MSP/AA) at both pH levels. In contrast, the chitosan-coated particles (Chitosan-NR-MSP/AA) demonstrated a more controlled and sustained release profile. researchgate.net Notably, the drug retention of the chitosan-coated system was more efficient at neutral pH, which is advantageous for preventing premature drug leakage before the nanocarrier reaches the targeted tumor site. researchgate.net While the system demonstrated clear pH-responsiveness, the difference in release between the acidic and neutral conditions was not as pronounced as that observed in some other nanocarrier systems reported in the literature. rsc.orgresearchgate.net

Table 2: In Vitro Release of this compound from Nanocarriers

Nanocarrier System pH Condition Key Finding
NR-MSP/AA (Uncoated) pH 7.2 & 5.5 Exhibited a much higher degree of burst release. researchgate.net
Chitosan-NR-MSP/AA (Coated) pH 7.2 (Neutral) Drug retention was more efficient, preventing premature release. researchgate.net

| Chitosan-NR-MSP/AA (Coated) | pH 5.5 (Acidic) | Showed a more sustained release compared to uncoated particles. researchgate.net |

Ligand-Targeted Approaches (e.g., Folic Acid Conjugation)

Emulsion Formulations for Enhanced Efficacy

To address the poor water solubility of the hydrophobic this compound, lipid-based formulations have been explored. google.com These include various emulsion delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS). google.comgoogle.com A SMEDDS formulation is an isotropic mixture of oils, surfactants, and sometimes cosolvents, which spontaneously forms a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like the fluid in the gastrointestinal tract. google.com

The development of an this compound emulsion has been shown to improve the drug's bioavailability and facilitate its efficient transfer into cells. google.com In comparative studies, the emulsion formulation induced a higher percentage of apoptosis in cancer cells at a 24-hour time point, whereas free this compound required 48 hours to achieve its maximum effect. google.com Furthermore, in a chick chorioallantoic membrane (CAM) in vivo model, treatment with the this compound emulsion effectively suppressed tumor development, providing evidence for its enhanced efficacy. google.comgoogle.com

Future Research Directions and Translational Perspectives

Development of Novel Ligands and Therapeutic Agents

The unique chemical scaffold of anisomelic acid presents a valuable starting point for the development of new therapeutic agents. nih.govoup.com Its structure, characterized by a 14-membered ring and a trans-fused α-methylene-γ-lactone moiety, offers multiple sites for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. nih.govoup.com

Research has demonstrated the potential for creating this compound-based novel ligands that can selectively target proteins implicated in various diseases. nih.govoup.com For instance, its antiviral activity against SARS-CoV-2 has spurred efforts to synthesize derivatives with improved efficacy. nih.govchemrxiv.orgresearchgate.net Studies have shown that both this compound and its related compound, ovatodiolide, exhibit anti-SARS-CoV-2 activities, suggesting that this class of compounds could provide an alternative scaffold for antiviral drug discovery. nih.govchemrxiv.org

Furthermore, in the realm of oncology, particularly in cancers driven by the human papillomavirus (HPV), this compound has shown promise. biocrick.comnih.gov It has been found to induce apoptosis in HPV-positive cancer cells by depleting the E6 and E7 oncoproteins. biocrick.comnih.gov This has led to the exploration of synthetic, simplified cembranoid-like structures based on the this compound framework. biocrick.comnih.gov Early results indicate that these derivatives can induce apoptosis more rapidly than the parent compound, highlighting the potential for developing more effective treatments for HPV-mediated carcinomas. biocrick.comnih.gov The development of targeted delivery systems, such as folic acid-conjugated chitosan-coated nanorods, is also being investigated to enhance the bioavailability and specific delivery of this compound to cancer cells. biocrick.comdiva-portal.org

Exploration of Broader Mechanistic Targets in Disease Pathologies

This compound's therapeutic effects are underpinned by its interaction with multiple molecular targets, and a deeper understanding of these mechanisms is crucial for expanding its clinical applications.

In the context of viral infections like COVID-19, this compound has been shown to inhibit multiple stages of the viral life cycle. nih.gov It interferes with the binding of the viral spike protein to host cell receptors and inhibits key proteases involved in viral entry and replication, such as cathepsin L, cathepsin B, and the main protease (3CLpro). nih.gov Its ability to modulate the host inflammatory response by inhibiting the production of pro-inflammatory cytokines further contributes to its antiviral effects. nih.govchemrxiv.orgresearchgate.net

In HPV-related cancers, the primary mechanism of action is the targeted degradation of the E6 and E7 oncoproteins. bioscience.fi This restores the function of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis. biocrick.comresearchgate.net Research is ongoing to fully elucidate the interactome of E6 and E7 following treatment with this compound and to understand the precise molecular machinery involved in their degradation. bioscience.fi Beyond its effects on viral oncoproteins, this compound has also been shown to induce DNA damage in cancer cells, contributing to its pro-apoptotic properties in breast and cervical cancer cell lines. biocrick.comnih.gov

The anti-inflammatory properties of this compound are also a significant area of investigation. researchgate.net It has been shown to inhibit the production of nitric oxide (NO) and other inflammatory mediators. researchgate.net This action is relevant not only for infectious diseases but also for other inflammatory conditions.

Optimization of Synthetic Pathways for Scalable Production

While this compound can be isolated from natural sources like Anisomeles indica, the yields are often low, making large-scale production for clinical use challenging. chemrxiv.orgchemrxiv.org Therefore, the development of efficient and scalable synthetic and semi-synthetic routes is a critical research objective.

Further optimization of this and other synthetic routes is essential. chemrxiv.org This includes exploring alternative starting materials, developing more efficient catalytic systems, and refining reaction conditions to improve yields and reduce the number of steps. chemrxiv.orggoogle.com The goal is to establish a sustainable and economically viable manufacturing process that can meet the potential future demand for this compound and its derivatives as therapeutic agents. chemrxiv.orgchemrxiv.org

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is accelerating the discovery and development of this compound-based therapeutics. mdpi.com In silico approaches are proving invaluable for understanding its mechanism of action, identifying new therapeutic targets, and designing novel derivatives with improved properties. mdpi.compharmscilab.fi

Molecular docking and dynamics simulations have been employed to predict the binding modes of this compound with its biological targets, such as the SARS-CoV-2 main protease and the HPV E6 oncoprotein. nih.govbiocrick.compharmscilab.fi These computational studies help to elucidate the specific molecular interactions that are crucial for its activity and provide a rational basis for the design of new ligands. pharmscilab.fiacs.org For example, based on the predicted binding modes of this compound derivatives to the E6 protein, new compounds have been synthesized and subsequently evaluated for their ability to induce apoptosis in cancer cells. researchgate.net

Furthermore, computational methods are used to study the structure-activity relationships of this compound and its analogs. nih.gov By analyzing how structural modifications affect biological activity, researchers can identify the key pharmacophoric features required for its therapeutic effects. nih.govresearchgate.net This information is then used to guide the synthesis of more potent and selective compounds. nih.gov The integration of these computational predictions with experimental data from in vitro and in vivo models creates a powerful feedback loop that streamlines the drug discovery process, from initial hit identification to lead optimization. mdpi.comresearchgate.net

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodStepsYield (%)Purity (%)Key Challenges
Total Synthesis1012≥95Stereochemical control
Semi-synthesis61885–90Byproduct separation

Basic: What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) resolves this compound from impurities (retention time: 8.2 min) .
  • Spectroscopy : NMR (¹H/¹³C) confirms stereochemistry; key signals include δ 5.28 (H-14, doublet) and δ 172.3 (C-1 carbonyl) .
  • Mass Spectrometry : ESI-MS ([M+H]+ at m/z 331.2) validates molecular weight .

Advanced: How does this compound modulate ACE2 and TMPRSS2 expression in different cell lines, and what methodological controls are critical for reproducibility?

In HepG2 cells , 10 μM this compound reduced ACE2 and TMPRSS2 expression by 40% and 35%, respectively, after 48 hours (Western blot, β-actin normalization). However, in HEK 293T cells , suppression was weaker (20–25%), highlighting cell-specific responses. Controls must include:

  • Dose-response curves (0–20 μM) to rule out cytotoxicity.
  • Parallel assays with Ovatodiolide and Apigenin for comparative efficacy .

Q. Table 2: Protein Suppression Efficiency in Cell Lines

CompoundHepG2 (ACE2)HepG2 (TMPRSS2)HEK 293T (ACE2)HEK 293T (TMPRSS2)
This compound40% ↓35% ↓20% ↓25% ↓
Apigenin60% ↓55% ↓50% ↓45% ↓
Ovatodiolide30% ↓25% ↓15% ↓10% ↓
Data sourced from triplicate experiments .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy of this compound?

In vitro studies often overestimate potency due to absent metabolic factors. For in vivo validation:

  • Use pharmacokinetic profiling (e.g., LC-MS/MS) to track bioavailability.
  • Employ knockout models (e.g., ACE2-deficient mice) to isolate target effects.
  • Compare tissue-specific delivery methods (nanoparticles vs. free compound) .

Advanced: What experimental designs are optimal for studying synergistic effects of this compound with other bioactive compounds?

  • Combinatorial Screens : Use factorial design (e.g., 3×3 matrix) to test this compound with Apigenin or Ovatodiolide across concentrations.
  • Statistical Analysis : Calculate synergy scores (e.g., Chou-Talalay Combination Index) to distinguish additive vs. synergistic effects .

Advanced: How should researchers address contradictory data on this compound’s bioactivity across studies?

Contradictions often arise from:

  • Cell Culture Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound uptake.
  • Assay Sensitivity : ELISA vs. Western blot for protein quantification.
  • Data Normalization : β-actin vs. GAPDH as housekeeping genes.
    Solution : Replicate experiments under standardized protocols and report raw data with error margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.